Zofenoprilat Sodium Salt (90per cent)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

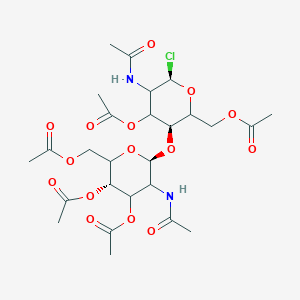

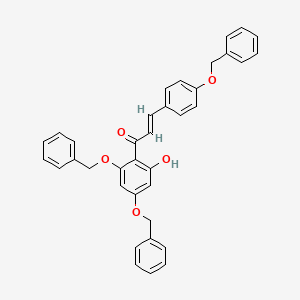

Zofenoprilat is an angiotensin-converting enzyme inhibitor and is the free sulfhydryl active metabolite of zofenopril . It belongs to the class of organic compounds known as proline and derivatives .

Synthesis Analysis

A simple, selective, and sensitive LC–MS-MS method has been developed and validated to simultaneously quantify zofenopril and its active metabolite zofenoprilat in human plasma . 1,4-Dithiothreitol was used as a reducer to release and stabilize the thiol group of zofenoprilat from dimer and mixed forms with endogenous thiols in the treatment of plasma samples .Molecular Structure Analysis

The molecular formula of Zofenoprilat Sodium Salt is C15H18NO3S2•Na and it has a molecular weight of 347.43 .Chemical Reactions Analysis

Zofenopril, as most compounds of this class, is a prodrug that is deesterified to the active metabolite, the sulfhydryl group containing compound, zofenoprilat . Thiol compounds can be easily oxidized to disulfides either as dimer or mixed forms with endogenous thiols in biological matrices .Physical and Chemical Properties Analysis

Zofenoprilat Sodium Salt appears as a white solid . It is soluble in DMSO and Methanol . The melting point is between 157 - 160 °C .Mechanism of Action

Zofenoprilat’s beneficial effects in hypertension and acute myocardial infarction appear to result primarily from the suppression of the plasma renin-angiotensin aldosterone system . Inhibition of ACE results in an increased activity of circulating and local kallikrein-kinin-system, which contributes to peripheral vasodilatation by activating the prostaglandin system .

Properties

CAS No. |

1329569-13-2 |

|---|---|

Molecular Formula |

C₁₅H₁₈NNaO₃S₂ |

Molecular Weight |

347.43 |

Synonyms |

(4S)-1-[(2S)-3-Mercapto-2-methyl-1-oxopropyl]-4-(phenylthio)-L-proline Sodium; _x000B_[1(R*),2α,4α]-1-(3-Mercapto-2-methyl-1-oxopropyl)-4-(phenylthio)-L-proline Sodium; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aS,4S,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide](/img/structure/B1140385.png)

![Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane](/img/structure/B1140388.png)

![13-{[(3-N-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-7-O-(triethylsilyl) Baccatin III](/img/structure/B1140391.png)